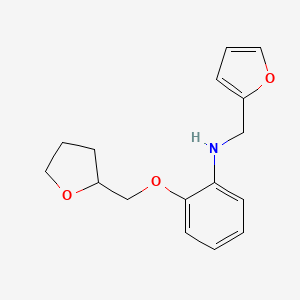
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline
Descripción general
Descripción
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline, with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline |
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to reduced cellular proliferation.
- Receptor Binding : The compound may interact with specific receptors that modulate cellular responses, impacting processes such as inflammation and cancer cell growth.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Some investigations have reported its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that this compound inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition suggests a potential pathway for anticancer effects by preventing cancer cells from dividing.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid | Similar furan and aniline structure | Different functional groups affecting solubility and reactivity |
| 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-pentanoic acid | Similar core structure | Variations in side chains influencing biological activity |
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To better understand how this compound interacts at the molecular level.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic effects.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-8-16(20-12-14-6-4-10-19-14)15(7-1)17-11-13-5-3-9-18-13/h1-3,5,7-9,14,17H,4,6,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQLGKZQXVKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















